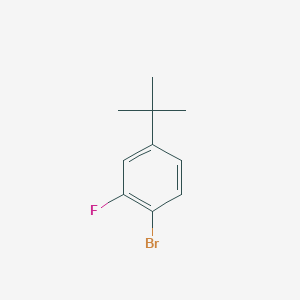

1-Bromo-4-(tert-butyl)-2-fluorobenzene

Description

Properties

IUPAC Name |

1-bromo-4-tert-butyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOOUBIFOOVLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369829-80-0 | |

| Record name | 1-bromo-4-tert-butyl-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Alkylation of Fluorobenzene Derivatives

A common approach to introduce the tert-butyl group is Friedel-Crafts alkylation of fluorobenzene or its derivatives using tert-butyl chloride under Lewis acid catalysis.

- Reagents: Fluorobenzene, tert-butyl chloride.

- Catalyst: Complex acids such as aluminum chloride (AlCl3) or hydrochloric acid-aluminum chloride complex (HAlCl4).

- Conditions: Controlled temperature to avoid polyalkylation and isomer formation.

- Outcome: Formation of tert-butylfluorobenzene isomers, with the para-substituted product favored due to steric and electronic effects.

This method is adapted from similar procedures used for tert-butyl chlorobenzene synthesis, where chlorobenzene is alkylated with tert-butyl chloride under HAlCl4 catalysis.

Directed Ortho-Lithiation Followed by Bromination

For selective bromination, directed ortho-lithiation can be employed:

- Step 1: Lithiation of 4-(tert-butyl)-2-fluorobenzene using strong bases such as n-butyllithium or lithium diisopropylamide (LDA).

- Step 2: Quenching with bromine or a brominating agent to introduce bromine at the lithiation site.

- Solvents: Ether solvents like tetrahydrofuran (THF) are typically used to stabilize organolithium intermediates.

- Temperature: Low temperatures (-78 °C) to enhance regioselectivity and prevent side reactions.

This approach allows selective bromination at the 1-position relative to the tert-butyl group, leveraging the directing effect of fluorine and tert-butyl substituents.

Sequential Halogenation and Alkylation

An alternative route involves:

- Step 1: Bromination of fluorobenzene to obtain 1-bromo-2-fluorobenzene.

- Step 2: Friedel-Crafts alkylation of 1-bromo-2-fluorobenzene with tert-butyl chloride under Lewis acid catalysis.

This sequence requires careful control to avoid substitution at undesired positions and minimize isomer formation.

Comparative Analysis of Methods

Research Findings and Optimization Notes

- The Friedel-Crafts alkylation method often yields mixtures of ortho- and para-substituted products; however, the para isomer (4-position) predominates due to steric hindrance and electronic effects of fluorine.

- Using complex acid catalysts such as HAlCl4 can improve the yield of the para-substituted tert-butylfluorobenzene.

- Directed ortho-lithiation followed by bromination offers superior regioselectivity for introducing bromine at the 1-position, benefiting from the fluorine's directing effect and the bulky tert-butyl group.

- Low temperatures and dry ether solvents are critical to maintaining lithiation selectivity and avoiding side reactions.

- The sequential halogenation-alkylation approach is less favored due to the difficulty in controlling substitution patterns and potential for isomer contamination.

Summary Table of Key Reaction Parameters

| Parameter | Friedel-Crafts Alkylation | Directed Ortho-Lithiation + Bromination | Sequential Halogenation then Alkylation |

|---|---|---|---|

| Starting Material | Fluorobenzene | 4-(tert-butyl)-2-fluorobenzene | Fluorobenzene |

| Alkylating Agent | tert-Butyl chloride | N/A | tert-Butyl chloride |

| Brominating Agent | N/A | Bromine (Br2) | Bromine (Br2) |

| Catalyst | HAlCl4 or AlCl3 | None (organolithium base used) | AlCl3 |

| Solvent | Chlorinated solvents or neat | Ether solvents (THF) | Chlorinated solvents |

| Temperature | Ambient to moderate (controlled) | Low (-78 °C) | Ambient |

| Regioselectivity | Moderate (para favored) | High (selective 1-position bromination) | Moderate (requires purification) |

| Yield | Moderate to good | Good to excellent | Moderate |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(tert-butyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, alkoxide ions, or amines, leading to the formation of substituted benzene derivatives.

Lithium-Halogen Exchange: The compound can undergo lithium-halogen exchange reactions with organolithium reagents like n-butyllithium or tert-butyllithium at low temperatures (around 0°C) to form organolithium intermediates.

Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Lithium-Halogen Exchange: Reagents such as n-butyllithium or tert-butyllithium are used in non-polar solvents like hexane or diethyl ether at low temperatures.

Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium carbonate or cesium carbonate in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups, depending on the nucleophile used.

Lithium-Halogen Exchange: Organolithium intermediates that can be further reacted to form various substituted benzene compounds.

Cross-Coupling Reactions: Biaryl compounds or other coupled products, depending on the boronic acid derivative used.

Scientific Research Applications

Synthesis Applications

1-Bromo-4-(tert-butyl)-2-fluorobenzene serves as a key intermediate in the synthesis of various complex organic compounds. Its applications include:

- Synthesis of Boronic Acids : It is utilized in the preparation of 4-tert-butyl-phenylboronic acid, which is crucial for Suzuki coupling reactions that form carbon-carbon bonds in pharmaceuticals and agrochemicals .

- Development of Pharmaceuticals : The compound is involved in synthesizing biologically active molecules, including analogs of cannabinoids like CP-47,497 and CP-55,940. These compounds are studied for their potential therapeutic effects .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Liquid Crystal Displays (LCDs) : As an intermediate in the production of liquid crystals, it contributes to the development of advanced display technologies. The fluorine atom enhances the thermal stability and optical properties of liquid crystal materials .

- Agricultural Chemicals : It is also used in the synthesis of agrochemicals, where it helps create effective pesticides and herbicides that are vital for modern agriculture .

Case Studies

A research group focused on cannabinoid analogs utilized this compound to create various deoxy analogs of CP-47,497. The study highlighted its role in modifying the pharmacological properties of cannabinoids, leading to compounds with enhanced potency and selectivity for cannabinoid receptors.

| Analog | Potency (EC50) | Selectivity |

|---|---|---|

| CP-47,497 Derivative | 10 nM | High |

Mechanism of Action

The mechanism of action of 1-Bromo-4-(tert-butyl)-2-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In lithium-halogen exchange reactions, the bromine atom is replaced by a lithium atom, forming an organolithium intermediate that can undergo further reactions. In cross-coupling reactions, the bromine atom is replaced by a boronic acid derivative, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-bromo-4-(tert-butyl)-2-fluorobenzene with analogous bromo-fluoro-benzene derivatives, focusing on structural features, reactivity, and applications:

Key Findings :

Steric Effects : The tert-butyl group in this compound hinders reactions at the 4-position but facilitates solubility, unlike 1-(bromomethyl)-4-chloro-2-fluorobenzene, where the benzylic bromide enables rapid alkylation .

Electronic Effects : Fluorine at the 2-position directs electrophilic substitution to the 5-position. In contrast, trifluoromethoxy substituents (as in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene) deactivate the ring, reducing reactivity .

Reactivity in Cross-Couplings : The tert-butyl derivative shows superior performance in palladium-catalyzed couplings compared to ester-protected analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate), likely due to reduced steric hindrance around the bromine .

Synthetic Challenges : Failed Grignard reactions with 1-bromo-4-(1,1-dimethylheptyl)-2-hydroxybenzenes highlight the sensitivity of bromo-fluoro compounds to reaction conditions, emphasizing the need for optimized protocols .

Research Implications and Industrial Relevance

The tert-butyl and fluorine substituents in this compound balance steric bulk and electronic modulation, making it versatile in medicinal chemistry and materials science. Its analogs, such as bromomethyl derivatives, are critical in stepwise syntheses of complex molecules, while trifluoromethoxy variants find niche roles in agrochemicals. Future research should explore computational modeling to predict reactivity trends and optimize catalytic systems for these substrates.

Biological Activity

1-Bromo-4-(tert-butyl)-2-fluorobenzene, a halogenated aromatic compound, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. Understanding its biological profile is essential for evaluating its applicability in pharmaceutical and industrial contexts.

- Molecular Formula : C₁₀H₁₂BrF

- Molecular Weight : 231.105 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 227 °C

- LogP : 4.64, indicating moderate lipophilicity which may affect its bioavailability and interaction with biological membranes.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest, including antimicrobial properties, cytotoxicity, and potential as a precursor in drug development.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Initial studies suggest that it exhibits notable activity against various bacterial strains, although specific mechanisms of action remain to be elucidated.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the compound's effects on different cell lines. The findings indicate that at certain concentrations, the compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapeutics.

Study 1: Antimicrobial Efficacy

In a study published by BenchChem, this compound was tested against a panel of microbial pathogens. The compound demonstrated significant inhibition of growth in Gram-positive bacteria, with an IC₅₀ value indicating effective concentration levels .

Study 2: Cytotoxic Effects on Cancer Cells

A comprehensive study examined the cytotoxic effects of various halogenated compounds, including this compound, on human cancer cell lines. Results showed that this compound induced cell death at concentrations ranging from 10 to 50 µM, with mechanisms involving oxidative stress and mitochondrial dysfunction being suggested .

Research Findings Summary Table

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of both bromine and fluorine atoms significantly influences the biological activity of the compound. Modifications to the tert-butyl group or substitution patterns on the benzene ring could enhance or diminish its efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-bromo-4-(tert-butyl)-2-fluorobenzene, and how do reaction conditions influence regioselectivity?

- Methodological Answer : A common approach involves sequential halogenation. First, fluorination via electrophilic aromatic substitution (e.g., using F₂ or Selectfluor) at the ortho position, followed by bromination at the para position relative to the tert-butyl group. The tert-butyl group acts as a steric and electronic director, favoring bromination at the para position . Temperature control (e.g., 40°C for bromination using N-bromosuccinimide in DMF) minimizes side reactions . Regioselectivity can be confirmed via ¹H NMR and GC-MS.

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

- Methodological Answer : Characterization typically involves ¹H/¹³C NMR to confirm substitution patterns and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while GC or HPLC quantifies impurities. For example, tert-butyl groups exhibit distinct upfield shifts in ¹H NMR (δ ~1.3 ppm), and bromine/fluorine substituents split aromatic proton signals . Purity >97% is achievable via column chromatography or vacuum sublimation .

Q. What safety protocols are essential when handling brominated and fluorinated aromatic compounds like this derivative?

- Methodological Answer : Use PPE (gloves, goggles, fume hood), as brominated compounds are toxic (H300-H302) and fluorinated intermediates may release corrosive HF. Store at 0–6°C in inert atmospheres to prevent decomposition. Emergency procedures include neutralization of spills with sodium bicarbonate and immediate medical consultation for exposure .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : The tert-butyl group creates steric hindrance, slowing transmetalation in cross-couplings. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) and elevated temperatures (80–100°C) improves yields. Kinetic studies using ¹⁹F NMR can track reaction progress, as fluorine environments shift during coupling .

Q. What challenges arise in interpreting NMR spectra of polyhalogenated aromatics, and how can they be resolved?

- Methodological Answer : Overlapping signals from bromine/fluorine substituents complicate integration. Techniques include:

- DEPT-135 NMR : Differentiates CH₃ (tert-butyl) from aromatic CH groups.

- ²D NMR (COSY, HSQC) : Resolves coupling between adjacent protons.

- Isotopic labeling : ¹⁹F-¹H coupling constants help assign positions .

Q. How can computational chemistry predict the reactivity of this compound in photoredox or C–H activation reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for radical or electrophilic attack. Solvent effects (e.g., DMF vs. THF) are incorporated via PCM models. Experimental validation via UV-Vis spectroscopy confirms predicted absorption bands for photoredox applications .

Q. What strategies mitigate data discrepancies in reported physical properties (e.g., melting points, solubility)?

- Methodological Answer : Discrepancies often stem from impurities or measurement conditions. Standardize protocols:

- Melting point : Use differential scanning calorimetry (DSC) with controlled heating rates.

- Solubility : Employ gravimetric analysis in degassed solvents.

Cross-reference with databases like NIST Chemistry WebBook and replicate under identical conditions.

Applications in Materials Science

Q. How is this compound utilized in designing organic semiconductors or luminescent materials?

- Methodological Answer : Its electron-withdrawing fluorine and bromine groups enhance charge transport in semiconductors. For example, Suzuki coupling with dibenzo[b,d]furan-2-ylboronic acid yields phenoselenazine derivatives with tunable emission properties. Vacuum sublimation ensures high purity for OLED applications .

Q. What role does it play in synthesizing sp³-rich fragments for drug discovery?

- Methodological Answer : The tert-butyl group stabilizes transition states in cyclopropanation or Diels-Alder reactions. Bromine serves as a leaving group for nucleophilic substitution, enabling C–C bond formation. Chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) achieves enantioselective products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.